Melting Point Comparison: 2-Bromobenzene-1,4-diamine (76 °C) Occupies a Distinct Thermal Envelope Between Mono-Halogenated and Di-Halogenated p-Phenylenediamines
The melting point of 2-Bromobenzene-1,4-diamine is 76 °C , which is substantially lower than the unsubstituted parent p-phenylenediamine (138–143 °C) and dramatically lower than the 2,5-dibromo analog (187–188 °C) , but approximately 11 °C higher than the 2-chloro analog (mp ~65 °C) . This intermediate melting point reflects the balance of molecular weight, symmetry disruption, and intermolecular hydrogen-bonding capacity introduced by a single ortho-bromine substituent. The lower melting point relative to the parent facilitates melt-processing and solution handling, while the higher melting point relative to the chloro analog may confer marginally improved room-temperature solid-state stability.
| Evidence Dimension | Melting Point (ºC, differential scanning calorimetry or capillary method, literature values) |
|---|---|
| Target Compound Data | 76 °C |
| Comparator Or Baseline | p-Phenylenediamine: 138–143 °C; 2-Chloro-1,4-phenylenediamine: ~65 °C; 2,5-Dibromobenzene-1,4-diamine: 187–188 °C; 4-Bromo-1,2-phenylenediamine: 65–69 °C |
| Quantified Difference | Δ = −62 to −67 °C vs. parent; Δ = +11 °C vs. 2-chloro analog; Δ = −111 to −112 °C vs. 2,5-dibromo analog |
| Conditions | Literature melting point data from multiple commercial and authoritative database sources; values represent capillary or DSC measurements at ambient pressure |
Why This Matters
Melting point directly impacts solvent selection for recrystallization, storage conditions, and compatibility with melt-based polymer synthesis routes—a 76 °C melting point enables ambient-temperature solid handling with facile thermal dissolution in common organic solvents, unlike the high-melting dibromo analog.
